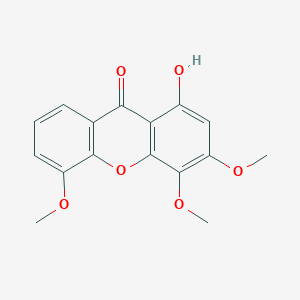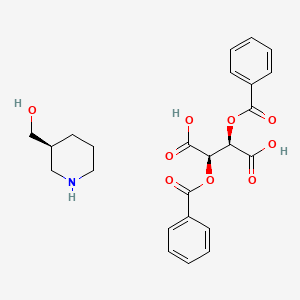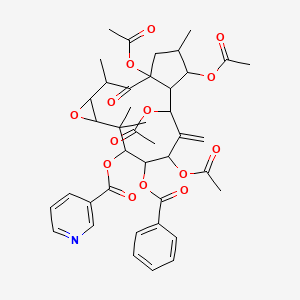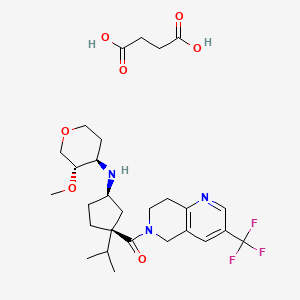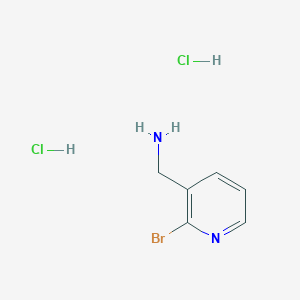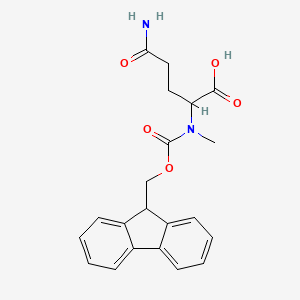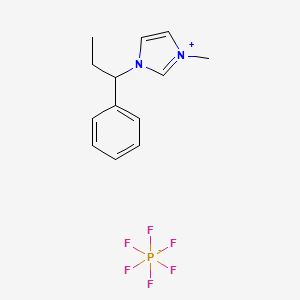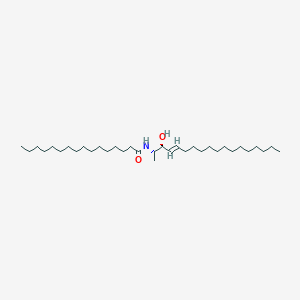
N-(hexadecanoyl)-1-deoxysphing-4-enine
Overview
Description
C16 1-Deoxyceramide (m18:1/16:0) is a long-chain atypical ceramide containing a 1-deoxysphingosine (m18:1(4E)) backbone. 1-Deoxysphingolipids are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis. C16 1-Deoxyceramide (m18:1/16:0) has been found in RAW 264.7 cells.
Scientific Research Applications
Enzymatic N-acylation in Hydrophobic Solvent
Research has explored the enzymatic N-acylation of amino-sugar derivatives in a hydrophobic solvent, highlighting the significance of acid-amine ion-pair effects. This study demonstrates the crucial role of the ionic state of substrates when conducting enzyme catalysis in non-conventional media (Maugard, Remaud-Siméon, Pétré, & Monsan, 1997).
Rhodium-Catalyzed Asymmetric Hydrogenation
A study on rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands showed significant enantioselectivities and high catalytic activities, which are crucial for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Hydrophilic and Lipophilic Antioxidant Capacity Assays
Research has developed methods for the analysis of hydrophilic and lipophilic antioxidants. This advancement allows for a comprehensive measure of total antioxidant capacity in various samples, contributing significantly to food science and biology (Prior et al., 2003).
Photocatalysis with Carbon Nitride Modified Hexagonal Boron Nitride
A study on the synthesis of carbon nitride modified hexagonal boron nitride (CMBN) provided insights into the development of advanced photocatalysts. This research is important for environmental remediation, as CMBN showed enhanced photocatalytic activity under blue LED irradiation (Chen et al., 2018).
Defence Chemicals in the Gramineae
The study of hydroxamic acids, including N-(hexadecanoyl)-1-deoxysphing-4-enine, in the Gramineae family revealed their role in plant defense against pests and diseases. This research is vital for agricultural science and the development of pest-resistant crops (Niemeyer, 1988).
Electrochemical Properties and Electrocatalytic Reactions of N-Oxyl Species
Investigations into the electrochemical properties of N-oxyl compounds, including TEMPO and PINO, have revealed their applications in selective oxidation of organic molecules. This study is significant for both industrial and laboratory applications (Nutting, Rafiee, & Stahl, 2018).
Mechanism of Action
- SM is found in high concentrations in nerve cell membranes (myelin sheaths) and red blood cell membranes. Traditionally considered structurally important, SM now plays a crucial role in lipid rafts—microdomains that regulate protein localization and interactions .
- As a precursor, HexCer participates in the sphingomyelin cycle, leading to the production of ceramides and other sphingolipid metabolites .
Target of Action
Mode of Action
Pharmacokinetics
- HexCer is not soluble in DMSO but dissolves in ethanol and a mixture of chloroform, methanol, and water (65:25:4) at 5 mg/mL . Once absorbed, HexCer integrates into cell membranes, particularly lipid rafts. HexCer serves as a precursor for ceramide synthesis, impacting downstream pathways. Details on excretion are limited, but it likely follows lipid metabolism pathways.
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,32-33,36H,4-27,29,31H2,1-3H3,(H,35,37)/b30-28+/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZTBDOTJASLA-RLLISAASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


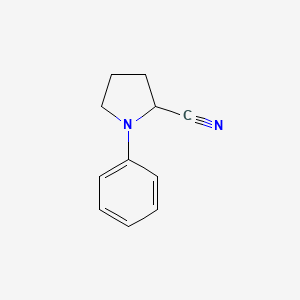
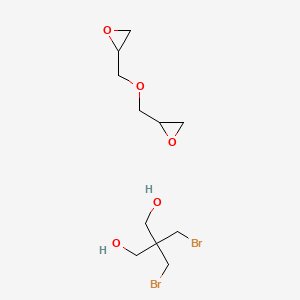
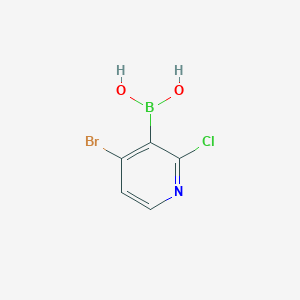
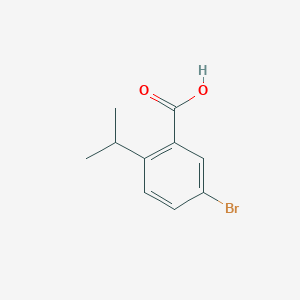
![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)
